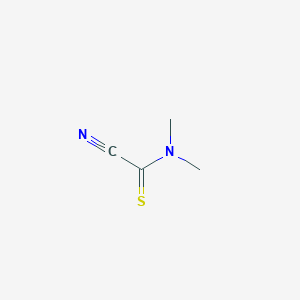

Carbonocyanidothioic amide, dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

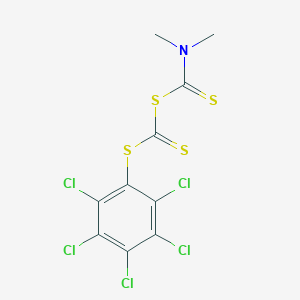

Carbonocyanidothioic amide, dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as dimethyl dithiocarbamate (DMDTC) and is widely used as a chelating agent, a pesticide, and a vulcanization accelerator.

Wirkmechanismus

The mechanism of action of carbonocyanidothioic amide, dimethyl- varies depending on its application. In the agricultural industry, it acts as a chelating agent, binding to metal ions and preventing them from being used by enzymes essential for plant growth. In the rubber industry, it acts as a vulcanization accelerator by increasing the cross-linking density of rubber. In cancer treatment, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.

Biochemische Und Physiologische Effekte

Carbonocyanidothioic amide, dimethyl- has been shown to have both positive and negative effects on biochemical and physiological processes. In the agricultural industry, it can improve crop yields by preventing metal toxicity and enhancing nutrient uptake. However, it can also have negative effects on non-target organisms, such as bees and other pollinators. In the rubber industry, it can improve the properties of rubber, such as elasticity and durability. However, it can also cause skin irritation and respiratory issues in workers exposed to it. In cancer treatment, it can induce apoptosis and inhibit angiogenesis, leading to tumor regression. However, it can also have negative effects on healthy cells, leading to side effects such as nausea and hair loss.

Vorteile Und Einschränkungen Für Laborexperimente

Carbonocyanidothioic amide, dimethyl- has several advantages and limitations for lab experiments. One advantage is its ability to chelate metal ions, making it useful for studying metal-dependent enzymes. Another advantage is its ability to inhibit enzyme activity, making it useful for studying enzyme kinetics. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is its potential to interfere with other chemical reactions, which can complicate experimental design.

Zukünftige Richtungen

There are several future directions for research on carbonocyanidothioic amide, dimethyl-. One direction is to study its potential applications in nanotechnology, as it has been shown to have potential as a nanoparticle stabilizer. Another direction is to study its potential applications in biomedicine, as it has been shown to have potential as an anti-cancer agent. Additionally, more research is needed to fully understand its potential environmental impacts and to develop safer alternatives for its current applications.

Conclusion:

Carbonocyanidothioic amide, dimethyl- is a versatile chemical compound with potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. While it has several advantages for lab experiments, it also has limitations due to its potential toxicity. Future research on carbonocyanidothioic amide, dimethyl- should focus on exploring its potential applications in nanotechnology and biomedicine, as well as developing safer alternatives for its current applications.

Synthesemethoden

Carbonocyanidothioic amide, dimethyl- is synthesized by reacting carbon disulfide with dimethylamine in the presence of a base. The resulting product is then treated with acid to form the final product. This synthesis method is widely used in the industry and has been optimized to produce high yields of pure carbonocyanidothioic amide, dimethyl-.

Wissenschaftliche Forschungsanwendungen

Carbonocyanidothioic amide, dimethyl- has been extensively studied for its potential applications in various fields. In the agricultural industry, it is widely used as a pesticide due to its ability to chelate metal ions and inhibit enzyme activity. In the rubber industry, it is used as a vulcanization accelerator due to its ability to increase the cross-linking density of rubber. In addition, carbonocyanidothioic amide, dimethyl- has been studied for its potential applications in cancer treatment, as it has been shown to inhibit tumor growth in animal models.

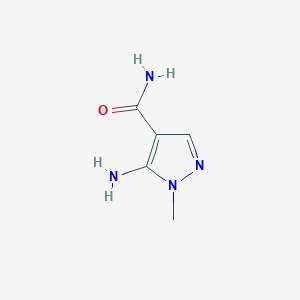

Eigenschaften

CAS-Nummer |

16703-47-2 |

|---|---|

Produktname |

Carbonocyanidothioic amide, dimethyl- |

Molekularformel |

C4H6N2S |

Molekulargewicht |

114.17 g/mol |

IUPAC-Name |

1-cyano-N,N-dimethylmethanethioamide |

InChI |

InChI=1S/C4H6N2S/c1-6(2)4(7)3-5/h1-2H3 |

InChI-Schlüssel |

OLJDIRLJSRSJNR-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)C#N |

Kanonische SMILES |

CN(C)C(=S)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.